Methyl 2,5-dihydroxy-4-methoxybenzoate
Description
Methyl 2,5-dihydroxy-4-methoxybenzoate (CAS: 13618-45-6) is a benzoic acid derivative with the molecular formula C₉H₁₀O₅ and a molecular weight of 198.18 g/mol . It features hydroxyl groups at positions 2 and 5, a methoxy group at position 4, and a methyl ester at the carboxyl position. This compound is notable for its applications in organic synthesis, such as serving as a precursor in alkaloid synthesis (e.g., (-)-conophylline) , and has been isolated from natural sources like Acanthopanax senticosus (Siberian ginseng) . Its structural specificity influences reactivity, solubility, and biological interactions, making it a subject of interest in medicinal and synthetic chemistry.
Properties
CAS No. |
13618-45-6 |
|---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
methyl 2,5-dihydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C9H10O5/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4,10-11H,1-2H3 |
InChI Key |
QPFXZHDNFHBICB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-dihydroxy-4-methoxybenzoate can be synthesized through various chemical reactions. One common method involves the esterification of 2,5-dihydroxy-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dihydroxy-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other strong nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,5-dihydroxy-4-methoxybenzoate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: It is employed in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Methyl 2,5-dihydroxy-4-methoxybenzoate involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 2,5-dihydroxy-4-methoxybenzoate with key analogs, emphasizing substituent positions and functional groups:
Key Observations :
- Substituent Position Effects : The hydroxyl and methoxy group positions significantly influence hydrogen bonding and electronic effects. For example, this compound’s 2,5-dihydroxy configuration enhances acidity compared to Methyl 3,5-dihydroxy-4-methoxybenzoate .
- Functional Group Impact : Chlorine or isopropyl substituents (e.g., in Methyl 2,5-dichloro-4-hydroxybenzoate or Ethyl 3,5-diisopropyl-4-methoxybenzoate) alter steric and electronic properties, affecting solubility and reactivity .
Patent and Industrial Relevance
This compound is associated with 17 patents (as of 2025), indicating industrial interest in its synthetic or therapeutic applications .
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